molecular formula C8H11NO B1468857 1-(But-3-yn-1-yl)pyrrolidin-2-one CAS No. 51622-65-2

1-(But-3-yn-1-yl)pyrrolidin-2-one

Cat. No. B1468857
CAS RN: 51622-65-2
M. Wt: 137.18 g/mol
InChI Key: AMKJAWSEYYHZLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular weight of 1-(But-3-yn-1-yl)pyrrolidin-2-one is 137.18 g/mol. The InChI code for this compound is 1S/C9H15NO.ClH/c1-2-3-6-10-7-4-5-9(10)8-11;/h1,9,11H,3-8H2;1H .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

Synthesis of 1,5-Substituted Pyrrolidin-2-ones

This compound can be used in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .

Production of Nitrogen Heterocycles

The compound can be used in the synthesis and functionalization of nitrogen heterocycles . These nitrogen-containing polycyclic compounds are of interest to medicinal chemistry and pharmacology .

Creation of Benz[g]indolizidine Derivatives

The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz[g]indolizidine derivatives .

Synthesis of Various Alkaloids

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . Alkaloids are naturally occurring chemical compounds that contain mostly basic nitrogen atoms.

Production of Unusual β-Amino Acids

Pyrrolidin-2-ones have been used in the synthesis of unusual β-amino acids such as statin and its derivatives . These are important in the development of various drugs.

Development of Bioactive Agents

Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They induce prominent pharmaceutical effects and are therefore important in the field of medicinal chemistry .

Development of Novel Drugs

The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Synthesis of Antimicrobial, Anti-inflammatory, and Anticancer Agents

Pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities . This makes them valuable in the development of a wide range of therapeutic agents.

Future Directions

The pyrrolidine ring, which is a part of 1-(But-3-yn-1-yl)pyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that 1-(But-3-yn-1-yl)pyrrolidin-2-one and similar compounds have potential for further development in drug discovery .

properties

IUPAC Name

1-but-3-ynylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-3-6-9-7-4-5-8(9)10/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKJAWSEYYHZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(But-3-yn-1-yl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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